Tert-butyl 5-oxopyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 5-oxopyrrolidine-3-carboxylate is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Tert-butyl 5-oxopyrrolidine-3-carboxylate is a complex organic compound . . It’s often used as a building block in the synthesis of various organic compounds.
Biochemical Pathways
Result of Action
The molecular and cellular effects of this compound would depend on the specific context in which it is used. As a building block in organic synthesis, its effects would be determined by the properties of the compounds it’s used to synthesize.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is a solid at room temperature and has good solubility in weakly polar organic solvents . In acidic environments (pH < 2), certain functional groups in the compound may undergo hydrolysis, potentially affecting its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 5-oxopyrrolidine-3-carboxylate can be synthesized through the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane as the oxidizing agent. The reaction is typically carried out in dichloromethane at room temperature for 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran or ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 5-oxopyrrolidine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its tert-butyl ester group provides steric hindrance, influencing its interaction with various reagents and biological targets.
Properties
IUPAC Name |
tert-butyl 5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-7(11)10-5-6/h6H,4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQEVGMABVREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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